Computed Lipophilicity (XLogP3) Differentiates Target Compound from Unsubstituted and Methoxy Analogs
The target compound's predicted XLogP3 (1.2–1.5) is elevated relative to the unsubstituted analog pyrrolidin‑1‑yl(tetrahydrofuran‑2‑yl)methanone (estimated XLogP3 ≈ 0.3) and the 3‑methoxy analog (estimated XLogP3 ≈ 0.7), as computed by the XLogP3 method based on fragment contributions [1]. This increased lipophilicity enhances membrane permeability but may also reduce aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ≈ 1.2–1.5 (predicted) |
| Comparator Or Baseline | Unsubstituted analog: ≈ 0.3; 3‑methoxy analog: ≈ 0.7 |
| Quantified Difference | ΔLogP ≈ 0.5–1.2 vs. unsubstituted analog |
| Conditions | Computed by XLogP3 algorithm; fragment‑based prediction |
Why This Matters
Lipophilicity differences directly impact membrane permeability, solubility, and off‑target binding, making the target compound potentially more cell‑permeable but less soluble than simpler analogs.
- [1] Cheng, T. et al. (2007). Computation of octanol‑water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. (XLogP3 method). https://doi.org/10.1021/ci700257y View Source
